

Unveiling the Molecular Impact of Hirudoid on Skin: A Comparative Gene Expression Analysis

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Compound of Interest

Compound Name: *hirudoid gel*

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A comprehensive review of preclinical data highlights the influence of Hirudoid on key genes associated with skin barrier function, hydration, and repair, offering a molecular basis for its therapeutic effects. This guide provides an objective comparison based on available experimental data for researchers, scientists, and drug development professionals.

A preclinical study investigating the topical application of a heparinoid-containing product, Hirudoid® cream, has shed light on its mechanism of action at the molecular level. The research demonstrates a significant upregulation of genes crucial for maintaining a healthy epidermal permeability barrier and promoting skin hydration.[1][2][3] While a direct placebo-controlled human study on gene expression is not available in the reviewed literature, this murine model provides foundational data on the biological activity of Hirudoid's active ingredient, mucopolysaccharide polysulfate (MPS).

Quantitative Gene Expression Analysis: Hirudoid® Cream vs. Control

In a key in-vivo experiment, Hirudoid® cream was applied to mouse skin twice daily for seven days. Subsequent quantitative real-time PCR (qPCR) analysis of epidermal mRNA revealed a significant increase in the expression of several genes critical for skin health compared to untreated control skin. These findings are summarized in the table below.

Gene Category	Gene Name	Fold Increase vs. Control (Mean \pm SEM)	Key Function
Epidermal Differentiation	Filaggrin	~2.5	Essential for stratum corneum formation and hydration.
Involucrin		~2.0	A key component of the cornified envelope.
Lipid Synthesis	HMG-CoA Reductase	~2.0	Rate-limiting enzyme in cholesterol synthesis.
Serine Palmitoyltransferase (SPT)		~1.8	Key enzyme in ceramide synthesis.
Cell Proliferation	Proliferating Cell Nuclear Antigen (PCNA)	~2.5	Marker for cell proliferation, indicating enhanced epidermal turnover.
Antimicrobial Defense	Mouse Beta Defensin 3 (mBD3)	~2.2	An analog of human beta-defensin 2, an important antimicrobial peptide.

Data sourced from a study on mouse skin treated with Hirudoid® cream.[\[1\]](#)

These results suggest that Hirudoid® cream stimulates epidermal differentiation, lipid synthesis, proliferation, and antimicrobial defense mechanisms.[\[1\]](#) The upregulation of filaggrin and enzymes involved in lipid synthesis, such as HMG-CoA reductase and SPT, likely contributes to the observed improvements in stratum corneum hydration and epidermal permeability barrier function.[\[1\]](#)

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in this guide.

In-Vivo Murine Skin Treatment and Gene Expression Analysis

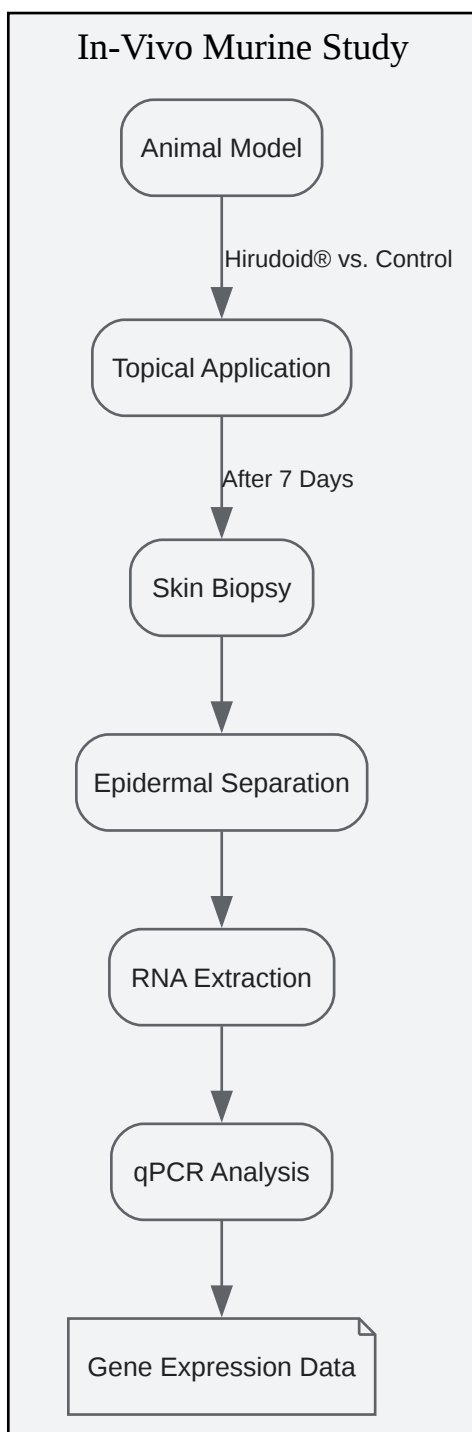
- **Animal Model:** C57BL/6J mice were used for the study.
- **Treatment Protocol:** Hirudoid® cream was applied topically to a designated skin area twice daily for a period of seven days. A control group of mice remained untreated.
- **Sample Collection:** Following the treatment period, the mice were euthanized, and the treated and untreated skin samples were collected. The epidermis was separated from the dermis through heat separation.
- **RNA Extraction and qPCR:** Total RNA was extracted from the separated epidermis. The expression levels of target mRNA were then quantified using quantitative real-time polymerase chain reaction (qPCR). The results were normalized to a housekeeping gene to determine the relative fold change in gene expression in the Hirudoid®-treated group compared to the untreated control group.[\[1\]](#)

In-Vitro Human Keratinocyte Culture and Analysis

- **Cell Culture:** Adult human epidermal keratinocyte (HEKa) cells were cultured under standard laboratory conditions.
- **Treatment:** HEKa cells were exposed to varying concentrations of mucopolysaccharide polysulfate (MPS), the active ingredient of Hirudoid®.
- **Gene and Protein Expression Analysis:** Following treatment, the expression of tight junction-related genes and proteins, such as claudin-1 (CLDN1) and zonula occludens-1 (ZO-1), was assessed using qPCR and Western blotting, respectively.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Functional Assay:** Transepithelial electrical resistance (TEER) was measured to evaluate the integrity of the tight junction barrier in the cultured keratinocyte monolayers.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Visualizing the Molecular Mechanisms

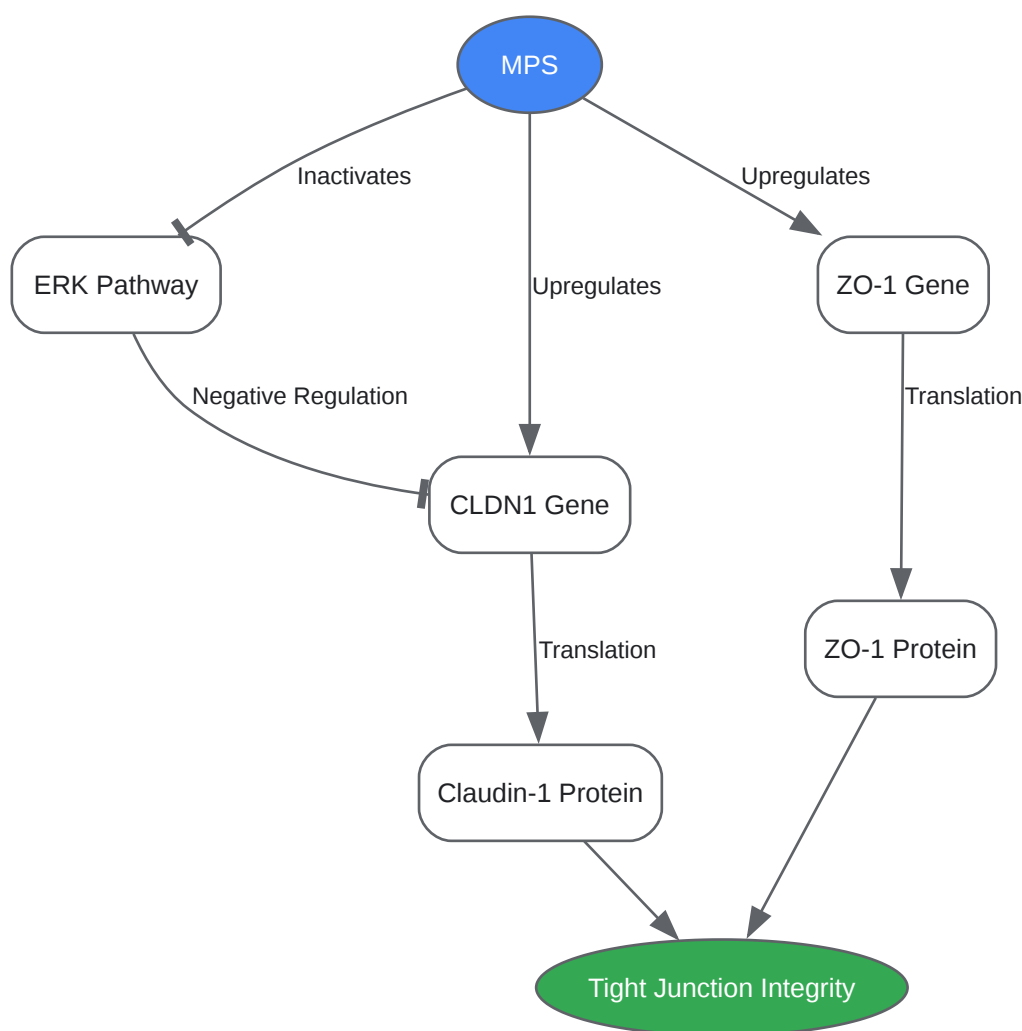
The following diagrams illustrate the experimental workflow and the proposed signaling pathway influenced by Hirudoid's active component.



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Experimental workflow for in-vivo gene expression analysis.

Studies on human keratinocytes suggest that MPS, the active ingredient in Hirudoid, enhances tight junction barrier function.[4][5][6] This is achieved, in part, by increasing the expression of key tight junction proteins, claudin-1 and zonula occludens-1. One proposed mechanism for this upregulation is the inactivation of the extracellular signal-regulated kinase (ERK) signaling pathway, which is known to negatively regulate claudin-1 expression.[4][5]



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Proposed signaling pathway of MPS on tight junction integrity.

Conclusion

The available preclinical data provides compelling evidence that Hirudoid, through its active ingredient mucopolysaccharide polysulfate, positively influences the gene expression profile of the skin. The observed upregulation of genes involved in epidermal differentiation, lipid

synthesis, cell proliferation, and antimicrobial defense offers a molecular explanation for its clinically observed benefits in improving skin barrier function and hydration. Further research, including placebo-controlled clinical trials in humans, would be beneficial to fully elucidate the gene expression changes in a clinical setting.

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